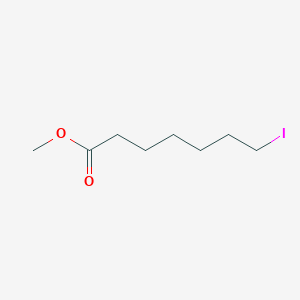

Methyl 7-iodoheptanoate

Description

Evolution of Long-Chain Alkyl Iodides as Versatile Precursors in Organic Synthesis

Long-chain alkyl halides are fundamental building blocks in organic synthesis, serving as key electrophiles for the formation of carbon-carbon and carbon-heteroatom bonds. ijrpr.com Among the halogens, iodine is the most reactive in nucleophilic substitution reactions due to the relatively weak carbon-iodine bond, making long-chain alkyl iodides particularly effective alkylating agents. acs.org

Historically, the synthesis of these compounds often involved halogenation of alkanes or substitution reactions of alcohols. ijrpr.com However, these methods can sometimes lack selectivity, especially with complex molecules. masterorganicchemistry.com The development of more refined synthetic routes, such as the Finkelstein reaction, which allows for the conversion of alkyl chlorides or bromides to the more reactive iodides, marked a significant advancement in the utility of these precursors. ijrpr.com

The evolution of synthetic methodologies has also seen the rise of more sophisticated techniques for preparing long-chain alkyl iodides with high purity and in good yields. These methods are crucial as the presence of impurities can significantly impact the outcome of subsequent sensitive reactions. The enhanced reactivity of allylic systems has also been explored to improve the efficiency of alkylation reactions involving long-chain alkyl iodides. researchgate.net

Strategic Importance of Methyl 7-Iodoheptanoate as a Polyfunctional Synthetic Building Block

This compound is a prime example of a polyfunctional synthetic building block, a class of compounds that possess multiple reactive sites, allowing for sequential and diverse chemical transformations. beilstein-journals.orgklinger-lab.de Its strategic importance lies in its bifunctional nature, containing both a terminal alkyl iodide and a methyl ester group. These two functional groups have distinct reactivities, enabling chemists to perform selective modifications at either end of the seven-carbon chain.

The terminal iodide is a soft electrophile, making it an excellent substrate for nucleophilic substitution reactions, such as alkylations. ashp.org This reactivity is frequently exploited to introduce the seven-carbon chain of this compound into a target molecule. The methyl ester group, on the other hand, is a harder electrophile and can undergo reactions such as hydrolysis, amidation, or reduction under different conditions. libretexts.org This orthogonality of the functional groups is a key feature that makes this compound a valuable tool in multi-step syntheses.

The utility of this compound is evident in its application in the synthesis of complex natural products and biologically active molecules. For instance, it is a crucial component in the synthesis of certain prostaglandins (B1171923) and their analogues, where it provides a significant portion of the carbon skeleton. koreascience.krkoreascience.krkyobobook.co.krscribd.com Its role in these syntheses underscores its importance as a versatile and strategic building block in modern organic chemistry.

Table 1: Functional Groups of this compound and Their Reactivity

| Functional Group | Position | Type of Reactivity | Common Reactions |

| Alkyl Iodide | C-7 | Electrophilic (Soft) | Nucleophilic Substitution (e.g., Alkylation) |

| Methyl Ester | C-1 | Electrophilic (Hard) | Hydrolysis, Amidation, Reduction |

Delimitation of Research Scope: Focus on Complex Chemical Transformations and Methodological Advances

The research landscape of this compound is broad, but this article will specifically focus on its application in complex chemical transformations and the methodological advances that have enabled these syntheses. The true value of this building block is most apparent when it is used in multi-step synthetic sequences to construct intricate molecular architectures.

Examples of such complex transformations include the regioselective alkylation of cyclic enones, a key step in the synthesis of prostaglandins like Prostaglandin (B15479496) B1. scispace.comnih.govacs.org In this context, this compound serves as the alkylating agent that introduces one of the side chains onto the cyclopentenone core. This is often followed by other intricate reactions, such as the Horner-Wittig reaction, to further elaborate the structure. scispace.comacs.org

Furthermore, new and more economical methods for the synthesis of this compound itself, for example from dihydropyran, represent significant methodological advances. koreascience.krkoreascience.krkyobobook.co.kr These developments make this important building block more accessible for use in large-scale syntheses and in the development of new synthetic strategies. By focusing on these complex applications and methodological improvements, this article aims to provide a clear and concise overview of the advanced research involving this compound, highlighting its role at the forefront of organic synthesis.

Table 2: Key Syntheses Involving this compound

| Target Molecule | Key Reaction Type | Role of this compound |

| Prostaglandin B1 | Regioselective Alkylation, Horner-Wittig Reaction | Alkylating agent to introduce the α-chain |

| Rosaprostol | Regioselective Alkylation, Horner-Wittig Reaction | Introduction of the heptanoic acid side chain |

| Codlemone | Pheromone Synthesis | Key building block for the pheromone structure |

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-iodoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIBXQHVKAAGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Chemical Synthesis of Methyl 7 Iodoheptanoate

Mechanistic and Practical Aspects of Iodination Reactions

The conversion of a hydroxyl group to an iodide is a fundamental transformation in organic synthesis. For the preparation of methyl 7-iodoheptanoate from methyl 7-hydroxyheptanoate, several iodination methods have been explored, with the Appel reaction and its variants being of significant interest.

Optimized Conversion from Methyl 7-Hydroxyheptanoate via Appel Reaction Variants

The Appel reaction provides a mild and effective method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (B44618) (PPh₃) and a halogen source, in this case, iodine (I₂). The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the halide ion in an Sₙ2 reaction, leading to the desired alkyl iodide and triphenylphosphine oxide (TPPO) as a byproduct. blogspot.comwikipedia.orgorganic-chemistry.orgnrochemistry.com

The efficiency of the Appel reaction is highly dependent on the stoichiometry of the reagents. A typical procedure involves the use of equimolar amounts of the alcohol, triphenylphosphine, and iodine. However, to drive the reaction to completion and to account for any side reactions, a slight excess of triphenylphosphine and iodine is often employed. Imidazole (B134444) is frequently added to the reaction mixture as it acts as a catalyst and a base to neutralize the HI formed during the reaction, thereby preventing potential side reactions. An excess of imidazole is typically used to ensure the complete conversion of the alcohol.

A significant challenge in the purification of the product from an Appel reaction is the removal of the byproduct, triphenylphosphine oxide. Due to its similar polarity to many organic products, its removal by standard chromatography can be difficult. Several strategies have been developed to address this issue. One common method is the precipitation of triphenylphosphine oxide from a non-polar solvent. Another effective technique involves the addition of a Lewis acid, such as zinc chloride (ZnCl₂), to form an insoluble complex with triphenylphosphine oxide, which can then be easily removed by filtration.

Excess iodine can be readily removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃).

Table 1: Typical Reagent Stoichiometry for Appel Reaction

| Reagent | Stoichiometric Ratio (relative to alcohol) | Purpose |

| Methyl 7-hydroxyheptanoate | 1.0 eq | Substrate |

| Triphenylphosphine (PPh₃) | 1.1 - 1.5 eq | Oxygen scavenger |

| Iodine (I₂) | 1.1 - 1.5 eq | Halogen source |

| Imidazole | 2.0 - 3.0 eq | Catalyst and acid scavenger |

The choice of solvent and the control of reaction temperature are crucial for maximizing the yield and selectivity of the Appel reaction. Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction. Acetonitrile (B52724) is another suitable solvent that can influence the reaction's selectivity.

The reaction is typically carried out at low temperatures, often starting at 0 °C, to control the exothermic nature of the initial steps and to minimize the formation of byproducts. The reaction mixture is then allowed to warm to room temperature to ensure the completion of the reaction. Careful temperature control is essential to prevent the decomposition of the desired product and to enhance the selectivity of the Sₙ2 displacement.

Table 2: Influence of Solvent and Temperature on Appel Reaction

| Solvent | Starting Temperature (°C) | Reaction Temperature (°C) | General Outcome |

| Dichloromethane (DCM) | 0 | Room Temperature | Good solubility of reactants, standard conditions. |

| Acetonitrile | 0 | Room Temperature | Can enhance selectivity in certain cases. |

| Tetrahydrofuran (B95107) (THF) | 0 | Room Temperature | Alternative solvent with good dissolving properties. |

Exploration of Alternative Functional Group Interconversions for C-I Bond Formation

Beyond the Appel reaction, several other methods exist for the formation of a carbon-iodine bond from an alcohol. One notable alternative is a two-step process involving the conversion of the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt, typically sodium iodide in acetone. This is known as the Finkelstein reaction. youtube.com This method is particularly useful when the direct iodination with the Appel reaction proves to be low-yielding or results in inseparable impurities.

Another approach involves the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile. This method offers a mild and efficient conversion of alcohols to alkyl iodides.

Historically, this compound has also been synthesized from 7-chloroheptanoic acid through a halogen exchange reaction. This highlights the versatility of functional group interconversions in achieving the target molecule.

Synthesis of Related Structural Analogs with Modified Alkyl Chains or Ester Groups (e.g., Methyl 2,2-dimethyl-7-iodoheptanoate)

The synthesis of structural analogs of this compound, such as those with modified alkyl chains, provides access to a broader range of chemical building blocks. For instance, the synthesis of methyl 2,2-dimethyl-7-iodoheptanoate can be envisioned through a similar synthetic strategy.

A plausible route to ethyl 7-iodo-2,2-dimethylheptanoate, a close analog, involves the reaction of ethyl isobutyrate with a suitable five-carbon electrophile containing a leaving group that can be subsequently converted to an iodide. A known method for the synthesis of the corresponding bromo-analog, ethyl 7-bromo-2,2-dimethylheptanoate, utilizes the reaction of the lithium enolate of ethyl isobutyrate with 1,5-dibromopentane. guidechem.com A similar strategy could be employed for the iodo-analog, or a subsequent Finkelstein reaction could be performed on the bromo-compound to yield the desired ethyl 7-iodo-2,2-dimethylheptanoate. The methyl ester can be prepared by using methyl isobutyrate as the starting material or through transesterification.

Strategies for Improving Reaction Yields and Atom Economy in Preparation

A primary drawback of the traditional Appel reaction is its poor atom economy. docbrown.infosavemyexams.com The reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and is often considered waste. blogspot.com The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product.

To address this limitation, catalytic versions of the Appel reaction have been developed. These methods utilize a catalytic amount of a phosphine (B1218219) reagent, which is regenerated in situ. This approach significantly improves the atom economy and reduces the amount of waste generated.

Furthermore, optimizing reaction conditions such as reagent stoichiometry, temperature, and reaction time can lead to higher yields and minimize the formation of byproducts. The use of flow chemistry has also been explored for Appel-type reactions, offering advantages such as improved heat and mass transfer, which can lead to higher yields and selectivity in shorter reaction times. rsc.org A thorough understanding of the reaction mechanism and the factors influencing it is paramount for developing more efficient and sustainable synthetic routes to this compound.

Table 3: Comparison of Atom Economy for Different Iodination Methods

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Stoichiometric Appel Reaction | Methyl 7-hydroxyheptanoate + PPh₃ + I₂ | This compound | Triphenylphosphine oxide + HI | Low |

| Finkelstein Reaction (from tosylate) | Methyl 7-tosyloxyheptanoate + NaI | This compound | Sodium tosylate | Moderate |

| Catalytic Appel Reaction | Methyl 7-hydroxyheptanoate + I₂ (catalytic phosphine) | This compound | Water (from regeneration) | High |

Development of Scalable Synthetic Routes for Industrial and Research Applications

The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and agrochemicals, necessitates the development of efficient, cost-effective, and scalable manufacturing routes. Research and industrial efforts have predominantly focused on multi-step pathways that utilize readily available and economical starting materials. A prominent and highly viable strategy for large-scale production begins with cyclohexanone (B45756), a bulk chemical, and proceeds through a series of robust and well-established chemical transformations. This approach is favored for its operational simplicity, high yields, and adaptability to industrial settings.

An alternative route commencing from dihydropyran has also been explored, presenting a different strategic approach to the target molecule. However, the pathway originating from cyclohexanone is more extensively documented and generally considered more aligned with the demands of large-scale synthesis due to the low cost of the initial feedstock and the high efficiency of the subsequent steps.

The most widely adopted scalable synthesis can be delineated into four principal stages:

Baeyer-Villiger Oxidation of Cyclohexanone: The initial step involves the oxidation of cyclohexanone to produce ε-caprolactone. This reaction is a cornerstone of industrial organic synthesis, valued for its efficiency in expanding the cyclic ketone into a seven-membered lactone.

Acid-Catalyzed Ring-Opening of ε-Caprolactone: The formed ε-caprolactone undergoes ring-opening using a hydrohalic acid, typically hydrobromic acid, to yield 7-bromoheptanoic acid.

Fischer Esterification: The resulting 7-bromoheptanoic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to form the key intermediate, methyl 7-bromoheptanoate.

Halogen Exchange via Finkelstein Reaction: In the final step, the bromine atom in methyl 7-bromoheptanoate is substituted with iodine through a Finkelstein reaction, yielding the final product, this compound.

Detailed Synthetic Pathway and Research Findings

The four-step synthesis from cyclohexanone represents a classic example of strategic route design in chemical manufacturing. Each step is optimized for high conversion and selectivity, which are critical parameters for scalability.

Step 1: Baeyer-Villiger Oxidation of Cyclohexanone

The process begins with the Baeyer-Villiger oxidation, a reliable method for converting ketones to esters or lactones. In an industrial context, cyclohexanone is oxidized using a peroxyacid, such as peracetic acid, to yield ε-caprolactone. This reaction is highly efficient and is the basis for the commercial production of ε-caprolactone, a monomer for biodegradable polymers. The conditions are carefully controlled to ensure high selectivity and yield.

Reaction: Cyclohexanone → ε-Caprolactone

Reagents: Peroxyacid (e.g., Peracetic acid)

Significance: This step transforms an inexpensive, six-carbon feedstock into a seven-membered ring structure, efficiently constructing the carbon backbone of the final product.

Step 2: Ring-Opening of ε-Caprolactone to 7-Bromoheptanoic Acid

The cyclic ester, ε-caprolactone, is subsequently cleaved to form a linear, functionalized carboxylic acid. This is typically achieved by heating the lactone with concentrated aqueous hydrobromic acid (HBr). The reaction involves the protonation of the ester oxygen, followed by nucleophilic attack by the bromide ion, leading to the opening of the ring and the formation of 7-bromoheptanoic acid.

Reaction: ε-Caprolactone → 7-Bromoheptanoic acid

Reagents: Concentrated Hydrobromic Acid (HBr)

Significance: This step effectively converts the cyclic intermediate into the linear heptanoic acid chain with a terminal bromine atom, setting the stage for subsequent functional group manipulations.

Step 3: Esterification of 7-Bromoheptanoic Acid

To obtain the methyl ester, 7-bromoheptanoic acid is subjected to Fischer esterification. This equilibrium reaction is driven to completion by reacting the carboxylic acid with an excess of methanol, which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid. The water formed as a byproduct is typically removed to shift the equilibrium towards the product, ensuring a high yield of methyl 7-bromoheptanoate.

Reaction: 7-Bromoheptanoic acid → Methyl 7-bromoheptanoate

Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) catalyst

Significance: This is a standard, cost-effective industrial method for producing esters, providing the direct precursor needed for the final iodination step.

Step 4: Finkelstein Halogen Exchange

The final transformation is a Finkelstein reaction, a classic Sₙ2 process that exchanges one halogen for another. Methyl 7-bromoheptanoate is treated with a solution of sodium iodide (NaI) in acetone. The reaction's success hinges on the differential solubility of the halide salts. Sodium iodide is soluble in acetone, while the sodium bromide (NaBr) byproduct is not and precipitates out of the solution. According to Le Châtelier's principle, this precipitation drives the equilibrium towards the formation of this compound, resulting in a near-quantitative yield.

Reaction: Methyl 7-bromoheptanoate → this compound

Reagents: Sodium Iodide (NaI), Acetone

Significance: This highly efficient and selective reaction is ideal for the large-scale introduction of iodine, completing the synthesis of the target compound with high purity.

The following table summarizes the key transformations and typical yields reported for this scalable synthetic route.

| Step | Transformation | Key Reagents | Typical Yield |

|---|---|---|---|

| 1 | Cyclohexanone → ε-Caprolactone | Peracetic Acid | >90% |

| 2 | ε-Caprolactone → 7-Bromoheptanoic acid | Hydrobromic Acid | ~85-90% |

| 3 | 7-Bromoheptanoic acid → Methyl 7-bromoheptanoate | Methanol, H₂SO₄ | >95% |

| 4 | Methyl 7-bromoheptanoate → this compound | Sodium Iodide, Acetone | >95% |

This robust and well-optimized pathway from cyclohexanone allows for the efficient and economical production of this compound, meeting the demands of both industrial manufacturing and academic research. The use of low-cost starting materials and high-yielding standard reactions makes this route particularly attractive for scalable applications.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 7 Iodoheptanoate

Nucleophilic Substitution Reactions with Carbon-Centered Nucleophiles

The carbon-iodine bond in methyl 7-iodoheptanoate is susceptible to cleavage by nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions where a nucleophile replaces it on the carbon chain. This reactivity is central to its application in constructing more complex molecular architectures.

Regioselective Alkylation of Organophosphorus-Stabilized Carbanions

Organophosphorus-stabilized carbanions are potent nucleophiles used in carbon-carbon bond formation. Their reaction with this compound allows for the introduction of a seven-carbon chain bearing a terminal methyl ester.

The anion of 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone is a key intermediate in the synthesis of various natural products and their analogs, including prostaglandins (B1171923). researchgate.net Its alkylation with this compound is a crucial step in building the characteristic side chains of these molecules. The reaction involves the nucleophilic attack of the carbanion on the electrophilic carbon of the carbon-iodine bond in this compound.

The choice of base is critical in generating the desired carbanion and influencing the regioselectivity of the alkylation. Strong bases like sodium hydride (NaH) are often used to deprotonate the carbon alpha to the phosphonate (B1237965) group, forming the highly reactive carbanion. mdpi.com In contrast, weaker bases like potassium carbonate (K2CO3) may also be employed, often in conjunction with phase-transfer catalysts, to achieve alkylation under milder conditions. ptfarm.pl The selection of the base can affect the equilibrium between different possible enolates, thereby influencing which carbanion is formed and its subsequent reaction. mdpi.com For instance, the use of strong, non-nucleophilic bases is often preferred to ensure complete deprotonation and minimize side reactions.

Table 1: Bases Used in the Alkylation of Organophosphorus-Stabilized Carbanions

| Base | Strength | Typical Application |

|---|---|---|

| Sodium Hydride (NaH) | Strong | Generation of carbanions from weakly acidic C-H bonds. |

| Potassium Carbonate (K2CO3) | Weak | Used in phase-transfer catalysis for alkylations. ptfarm.pl |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of alkylating 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone with this compound, a solid-liquid PTC system can be employed. mdpi.com Catalysts like crown ethers or quaternary ammonium (B1175870) salts facilitate the transfer of the anionic nucleophile from the solid phase (or an aqueous phase) to the organic phase where the electrophile, this compound, resides. mdpi.comfzgxjckxxb.com This enhances the reaction rate and allows for the use of milder reaction conditions and bases like potassium carbonate. ptfarm.plcrdeepjournal.org The catalyst forms a lipophilic ion pair with the carbanion, increasing its solubility and reactivity in the organic phase. ptfarm.pl

The choice of solvent plays a crucial role in stabilizing the carbanion and influencing its reactivity. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. These solvents can solvate the cation of the base (e.g., Na+ from NaH), leaving the carbanion more "naked" and therefore more nucleophilic. The stability of the anion can be increased through dilution and careful temperature control. shu.ac.uk For instance, increasing the volume of THF was found to improve the yield in a related alkylation by enhancing the solubility of the reactants and stabilizing the anionic intermediate. shu.ac.uk

Alkylation of Nitrogen-Centered Heterocycles (e.g., 5-hydroxymethyl-2-pyrrolidinone)

Nitrogen-containing heterocycles are prevalent in many biologically active compounds. The alkylation of these heterocycles is a common strategy for synthesizing derivatives with modified properties. In the synthesis of 8-azaprostanoids, 5-hydroxymethyl-2-pyrrolidinone is N-alkylated with this compound. researchgate.net This reaction proceeds via nucleophilic attack of the nitrogen atom of the pyrrolidinone ring on the electrophilic carbon of this compound, displacing the iodide leaving group. researchgate.net This specific alkylation serves as a key step in constructing the omega side chain of the prostaglandin (B15479496) analogs. researchgate.net

Kinetic Studies and Activation Energy Determination for SN2 Pathways

The reactivity of primary alkyl iodides like this compound in bimolecular nucleophilic substitution (SN2) reactions is governed by factors including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. chemicalnote.comlibretexts.org Kinetic studies follow second-order rate laws, where the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.com

While specific kinetic data for this compound is not extensively documented in readily available literature, valuable insights can be drawn from studies on analogous primary iodoalkanes, such as 1-iodobutane (B1219991). Research on the reaction of 1-iodobutane with the strong nucleophile 1,4-diazabicyclo[2.2.2]octane (DABCO) reveals significant solvent effects on the reaction rate. researchgate.net For instance, the rate constant is considerably higher in dimethyl sulfoxide (B87167) (DMSO) than in acetonitrile (B52724), which is attributed to the polar aprotic nature of DMSO effectively stabilizing the SN2 transition state. Steric effects are also prominent; the reaction of 1-iodobutane is slower than that of iodomethane (B122720) under similar conditions, a direct consequence of the increased steric crowding from the larger butyl group hindering the nucleophile's backside attack. rsc.org

The activation energy (Ea) for these reactions can be determined by measuring rate constants at various temperatures and applying the Arrhenius equation. quora.com This analysis shows that the steric hindrance from bulkier alkyl groups leads to a higher activation energy for the SN2 reaction. rsc.org

Table 1: Comparative SN2 Reaction Kinetics of Primary Iodoalkanes with DABCO

| Iodoalkane | Nucleophile | Solvent | Rate Constant (k₁) M⁻¹s⁻¹ | Temperature (°C) |

|---|---|---|---|---|

| 1-Iodobutane | DABCO | DMSO | 0.067 | Not Specified |

| 1-Iodobutane | DABCO | Acetonitrile | 0.015-0.016 | Not Specified |

This table illustrates the impact of substrate structure and solvent on the rate of SN2 reactions, with data extrapolated from studies on similar primary iodoalkanes.

Radical-Mediated Transformations Involving the C-I Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical-mediated transformations. These processes are often initiated by photoredox catalysis or single-electron transfer (SET) agents. acs.orgnih.gov

While direct examples involving this compound are sparse, the principles of gold-catalyzed cascade reactions can be applied. In related systems, gold catalysts are known to activate alkynes, initiating cycloisomerization events. beilstein-journals.orgresearchgate.net A relevant transformation is the gold-catalyzed cycloisomerization-sulfonyl migration cascade, which has been used in the synthesis of complex nitrogen heterocycles like pyrroles and in the total synthesis of natural products. nih.govacs.orgucsb.edu In such a cascade, a gold catalyst would activate a suitably positioned alkyne within a molecule, which could be derived from this compound, leading to an intramolecular cyclization. This is often followed by a 1,3-sulfonyl migration to yield a stable heterocyclic product. acs.org The generation of radical intermediates in gold-catalyzed reactions, often under photo-induced conditions, allows for C-C bond formation with unactivated alkyl halides. acs.orgresearchgate.net

Single Electron Transfer (SET) is a fundamental process for initiating radical chemistry with alkyl iodides. researchgate.net Unactivated alkyl iodides have a highly negative reduction potential, making their reduction challenging. nih.gov However, SET can be achieved using potent reducing agents like samarium(II) iodide (SmI₂) or through electrochemical methods and photoredox catalysis. nih.govrsc.orgorganic-chemistry.org

The reduction of an alkyl iodide via SET generates a carbon-centered radical. rsc.org This radical intermediate can then engage in various subsequent reactions, such as hydrogen atom abstraction, cyclization, or coupling with other species. researchgate.netnih.gov For instance, the reaction of 1-iodooctane (B127717) with lithium aluminum deuteride (B1239839) provides evidence for a SET pathway through the significant incorporation of protium (B1232500) in the product, indicating the formation of an octyl radical that abstracts a hydrogen atom from the solvent or other sources. researchgate.net Similarly, SmI₂ is a versatile one-electron transfer reagent that reduces alkyl halides to radical species, which can then be used in a wide array of C-C bond-forming reactions with excellent stereoselectivity. rsc.orgnih.gov Nickel complexes can also serve as SET agents to activate alkyl iodides, generating radical intermediates for cross-coupling reactions. nih.govnih.gov

Stereochemical Outcomes and Diastereoselectivity in Alkylation Processes

As this compound is an achiral electrophile, discussions of stereochemistry focus on its reactions with chiral nucleophiles, where the formation of diastereomers is possible. The alkylation of chiral enolates is a cornerstone of asymmetric synthesis for creating new stereocenters. fiveable.meuwo.ca

When a chiral enolate, such as one derived from an N-acyl oxazolidinone (Evans auxiliary) or a SAMP/RAMP hydrazone, reacts with an electrophile like this compound, the facial selectivity of the alkylation is directed by the chiral auxiliary. uwo.canumberanalytics.com This results in the preferential formation of one diastereomer over the other. The (Z)-enolate, often chelated to a metal counterion (e.g., lithium or sodium), is attacked by the alkyl iodide from the less sterically hindered face, as dictated by the substituent on the chiral auxiliary. york.ac.uk

The degree of diastereoselectivity is influenced by several factors, including the structure of the enolate, the nature of the electrophile, the metal counterion, and the reaction temperature. uwo.cayork.ac.uk Generally, bulkier alkyl halides can lead to higher diastereoselectivity. york.ac.uk The reaction of sodium enolates at lower temperatures often provides superior diastereoselectivity compared to their lithium counterparts. uwo.ca Following the alkylation, the chiral auxiliary can be cleaved to yield an enantiomerically enriched α-alkylated carboxylic acid derivative, demonstrating the utility of this method for controlling stereochemical outcomes.

Table 2: Factors Influencing Diastereoselectivity in Enolate Alkylation

| Factor | Influence on Diastereoselectivity | Rationale |

|---|---|---|

| Chiral Auxiliary | Directs the approach of the electrophile. | Creates a sterically biased environment around the enolate. uwo.canumberanalytics.com |

| Enolate Geometry | (Z)-enolates often exhibit high selectivity. | Metal chelation creates a rigid conformation, enhancing facial discrimination. york.ac.uk |

| Electrophile Structure | Bulkier electrophiles can increase selectivity. | Enhances steric differentiation between the two faces of the enolate. york.ac.uk |

| Metal Counterion/Solvent | Affects enolate aggregation and reactivity. | Sodium enolates can offer higher selectivity than lithium enolates. uwo.ca |

| Temperature | Lower temperatures generally improve selectivity. | Reduces the energy available to overcome the higher activation barrier leading to the minor diastereomer. |

Computational Analysis of Transition States and Intermediate Structures

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of reactions involving alkyl iodides. chinesechemsoc.orgmdpi.com Calculations can model the geometries and energies of reactants, transition states, and intermediates along a reaction pathway. researchgate.netrsc.org

For the SN2 reaction of a primary iodoalkane, DFT calculations can map the potential energy surface. mdpi.com This involves optimizing the geometry of the reactants, the initial ion-dipole complex, the pentacoordinate transition state, the subsequent complex, and the final products. mdpi.comsciforum.net The calculated activation barrier (the energy difference between the reactants and the transition state) can be compared with experimentally determined activation energies. rsc.org These studies confirm that the transition state involves a carbon atom partially bonded to both the incoming nucleophile and the departing iodide. chemicalnote.com Analysis of bond distances and atomic charges throughout the process reveals the synchronous nature of bond-forming and bond-breaking. mdpi.com

In radical reactions, computational studies help to understand the formation and fate of the alkyl radical intermediate. rsc.orgpku.edu.cn For example, DFT calculations on the radical borylation of alkyl iodides show that the alkyl radical adds to a diboron (B99234) species to form a key intermediate, which then leads to the final product. pku.edu.cn DFT can also rationalize the mechanisms of SET processes, for instance, by modeling the structure and spin density of reduced catalyst species that activate the C-I bond. nih.gov These computational insights are crucial for understanding reactivity and for the rational design of new chemical transformations. chinesechemsoc.org

Table 3: Computationally Analyzed Parameters for Alkyl Iodide Reactions

| Reaction Type | Analyzed Species | Key Computational Insights |

|---|---|---|

| SN2 | Reactants, Transition State, Intermediates, Products | Determination of activation energy barriers; Analysis of bond lengths and atomic charges in the transition state. rsc.orgmdpi.com |

| Radical Borylation | Alkyl Radical, Diboron Reagent, Intermediates | Elucidation of the radical addition mechanism and subsequent B-B bond cleavage. pku.edu.cn |

| SET-mediated reactions | Catalyst-Substrate Complexes, Radical Intermediates | Analysis of spin density and molecular orbitals to understand electron transfer pathways. nih.gov |

Strategic Applications in the Total Synthesis of Complex Molecules

Biomimetic and Designed Syntheses of Prostanoids and Their Analogs

The structural framework of prostaglandins (B1171923), characterized by a cyclopentane (B165970) ring with two side chains, lends itself to convergent synthetic strategies where key fragments are prepared separately and then joined. Methyl 7-iodoheptanoate is a frequently employed fragment for the introduction of the α-chain.

A highly efficient, two-step synthesis for both racemic and enantiopure Prostaglandin (B15479496) B1 (PGB1) methyl ester utilizes this compound as a key reagent. scispace.comnih.govacs.org The synthesis begins with 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone, a versatile building block. researchgate.net The first key step is a regioselective alkylation at the C(2) position of the cyclopentenone ring. scispace.comacs.org This is achieved by treating the starting cyclopentenone with this compound in the presence of a base, successfully installing the seven-carbon ester side chain. scispace.comthieme-connect.com

Research Findings: Synthesis of Prostaglandin B1 Methyl Ester

| Starting Material | Key Reagent | Key Reactions | Product(s) | Overall Yield |

|---|

The synthesis of 8-azaprostanoids, which are nitrogen-containing mimics of natural prostaglandins, also employs this compound to install the upper side chain. researchgate.netjst.go.jp In one reported pathway, the synthesis starts from 5-hydroxymethyl-2-pyrrolidinone. researchgate.netresearchgate.net After acetylation of the hydroxyl group, a crucial N-alkylation step is performed using this compound to yield the N-alkylated pyrrolidinone derivative. researchgate.netjst.go.jp This intermediate is then selectively hydrolyzed to regenerate the 5-hydroxymethyl group. jst.go.jp Subsequent oxidation of this alcohol to an aldehyde provides the key intermediate for the Wittig reaction, which is used to append the lower ω-chain and complete the synthesis of various 8-azaprostanoid analogs. jst.go.jp

While this compound is effective for synthesizing robust prostanoids like PGB1, its application in the synthesis of more delicate structures such as Prostaglandin E1 (PGE1) presents challenges. PGE1 is chemically unstable and sensitive to reaction conditions. nih.gov Modern, efficient syntheses of PGE1 and its analogs often rely on highly convergent and stereocontrolled methods, such as the three-component coupling strategy. scribd.com This approach involves the conjugate addition of an organocopper reagent (the ω-side chain) to a protected 4-hydroxy-2-cyclopentenone, followed by trapping the resulting enolate with a different α-side chain electrophile, such as methyl 7-iodo-5-heptynoate. scribd.com The use of this unsaturated iodo-alkyne highlights a preference for more complex, functionalized synthons over simple saturated alkyl iodides like this compound for these specific targets. Direct alkylation with this compound can be less efficient or lead to side products, making it a less practical approach for the gram-scale synthesis of sensitive molecules like the PGE1 methyl ester. researchgate.net

Asymmetric Synthesis of Biologically Relevant Compounds

Beyond prostanoids, this compound is a valuable building block for other natural products where a seven-carbon chain is required.

This compound is an important intermediate in the synthesis of Codlemone, the primary sex pheromone of the codling moth. koreascience.krkoreascience.krkyobobook.co.kr Its synthesis is of significant interest for developing pollution-free insecticides that utilize pheromone traps for pest management. koreascience.krkoreascience.kr The iodoheptanoate provides the carbon backbone which, through further chemical transformations, is converted into the final pheromone structure. New and more economical synthetic methods for preparing this compound have been developed to make the production of Codlemone and its acetate (B1210297) more accessible for agricultural applications. koreascience.krkoreascience.kr

Development of Specialized Pro-Resolving Mediator (SPM) Analogs with Enhanced Stability

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively regulate the resolution of inflammation. nih.govmdpi.comwikipedia.org However, their therapeutic potential is often limited by their chemical and metabolic instability. uio.no To overcome this, scientists are developing SPM analogs with improved durability.

Rational Design of Structural Modifications to Improve Chemical and Metabolic Durability

The inherent instability of natural SPMs, such as protectin D1 (PD1), hinders their development as therapeutic agents. uio.nonih.gov Researchers are focused on designing structural modifications to create analogs with increased chemical and metabolic stability while preserving their potent anti-inflammatory and pro-resolving activities. uio.no This rational design approach often involves modifying the core structure of the SPM to prevent metabolic breakdown.

This compound serves as a key precursor in the synthesis of these modified analogs. For instance, in the synthesis of an analog of protectin D1n-3 DPA, this compound is prepared from methyl 7-hydroxyheptanoate through a variation of the Appel reaction. uio.no This transformation converts the terminal alcohol into a more reactive iodide, ready for subsequent coupling reactions.

Modular Synthesis of Protectin D1n-3 DPA Analogs

The synthesis of SPM analogs often employs a modular approach, where different fragments of the target molecule are synthesized separately and then joined together. This compound is a critical component in the synthesis of the "bottom chain" of these analogs.

In the synthesis of a protectin D1n-3 DPA analog, this compound (labeled as compound 93 in a synthetic scheme) is a key intermediate. uio.no Its synthesis involves the conversion of the corresponding alcohol to an iodide using triphenylphosphine (B44618), imidazole (B134444), and iodine. uio.no The resulting iodo-ester is then ready for coupling with other synthetic fragments to construct the full carbon skeleton of the protectin analog. This modular strategy allows for flexibility in creating a variety of analogs with different structural modifications.

Development of Novel Synthetic Sequences and Methodologies

The utility of this compound extends beyond SPM synthesis. It is also a valuable reagent in the development of new synthetic methods, including multi-component reactions and the functionalization of important chemical scaffolds.

Integration into Multi-Component Reactions and Cascade Processes (e.g., Horner-Wittig Olefination Sequences)

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. researchgate.netbeilstein-journals.orgnih.govcsic.esresearchgate.net this compound has been successfully integrated into such sequences.

One notable example is its use in Horner-Wittig olefination sequences for the synthesis of prostaglandins. scribd.com In this context, a cyclopentenone derivative is first alkylated with this compound, and the resulting intermediate then undergoes a Horner-Wittig reaction to introduce the second side chain of the prostaglandin molecule. scribd.comethernet.edu.et This demonstrates the ability of this compound to participate in sequential reaction cascades, leading to the rapid construction of complex natural products.

Functionalization Strategies for Cyclopentenone and Cyclopentanone (B42830) Skeletons

Cyclopentenone and cyclopentanone rings are common structural motifs in a wide range of biologically active molecules, including prostaglandins and terpenes. scribd.comnih.gov this compound is a key reagent for introducing the upper side chain onto these five-membered ring systems.

In prostaglandin synthesis, the regioselective alkylation of a cyclopentenone at the C2 position with this compound is a crucial step. scribd.comresearchgate.net This reaction establishes the attachment point for the α-chain of the prostaglandin. Subsequent transformations, such as Horner-Wittig reactions, complete the synthesis. scribd.com This strategy highlights the importance of this compound in the targeted functionalization of carbocyclic frameworks.

Below is a table summarizing the key reactions involving this compound:

| Reaction Type | Substrate | Product | Application | Reference |

| Appel Reaction | Methyl 7-hydroxyheptanoate | This compound | Synthesis of SPM analogs | uio.no |

| Alkylation | Cyclopentenone derivative | C2-alkylated cyclopentenone | Prostaglandin synthesis | scribd.comethernet.edu.etresearchgate.net |

| Horner-Wittig Olefination | Alkylated cyclopentenone | Prostaglandin analog | Prostaglandin synthesis | scribd.com |

Advanced Analytical and Spectroscopic Characterization for Research Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and the assessment of sample purity.

Detailed ¹H and ¹³C NMR Signal Assignment to Confirm Synthetic Outcomes and Intermediates

The synthesis of Methyl 7-iodoheptanoate often proceeds from a precursor such as Methyl 7-hydroxyheptanoate. uio.no The successful conversion can be readily monitored by ¹H NMR spectroscopy. A key indicator of a complete reaction is the disappearance of the alcohol proton signal from the starting material. uio.no

The ¹H NMR spectrum of this compound exhibits characteristic signals that can be definitively assigned to its structure. The three protons of the methyl ester group typically appear as a singlet at approximately 3.66 ppm. uio.no The protons on the carbon alpha to the carbonyl group (C-2) resonate as a triplet around 2.30 ppm. The protons on the carbon bearing the iodine atom (C-7) are observed as a triplet at about 3.17 ppm. The remaining methylene (B1212753) protons appear as multiplets in the aliphatic region of the spectrum. For instance, the protons at C-3 and C-6 often present as pentets around 1.63 ppm and 1.81 ppm, respectively, while the protons at C-4 and C-5 appear as a multiplet around 1.37 ppm. uio.no

The ¹³C NMR spectrum provides complementary information for structural confirmation. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 173.8 ppm. researchgate.net The carbon attached to the iodine (C-7) is significantly shielded and appears at a low chemical shift, often around 7.1 ppm. The methyl ester carbon resonates at approximately 51.2 ppm. researchgate.net The remaining methylene carbons (C-2 to C-6) give signals in the aliphatic region, typically between 24 and 34 ppm.

Table 1: ¹H NMR Signal Assignments for this compound

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.66 | Singlet | 3H |

| C-2 (α to C=O) | 2.30 | Triplet | 2H |

| C-7 (-CH₂I) | 3.17 | Triplet | 2H |

| C-3 | 1.63 | Pentet | 2H |

| C-6 | 1.81 | Pentet | 2H |

| C-4, C-5 | 1.37 | Multiplet | 4H |

Data sourced from a study by Aursnes et al. uio.no

Table 2: ¹³C NMR Signal Assignments for this compound

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 173.8 |

| -OCH₃ | 51.2 |

| C-2 to C-6 | 33.4 - 33.6 |

| C-7 (-CH₂I) | 7.1 |

Data adapted from a study on dethiobiotin (B101835) synthesis. researchgate.net

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent methylene groups, confirming the linear chain structure. For example, the triplet at 2.30 ppm (C-2 protons) would show a cross-peak with the pentet at 1.63 ppm (C-3 protons).

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is instrumental in definitively assigning the carbon signals based on their attached protons. For instance, the proton signal at 3.17 ppm would correlate with the carbon signal at 7.1 ppm, confirming the C-7 position.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In the case of this compound, an HMBC spectrum would show a correlation between the methyl ester protons (~3.66 ppm) and the carbonyl carbon (~173.8 ppm), confirming the ester functionality.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. uio.no For this compound (C₈H₁₅IO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz This makes it an ideal tool for analyzing reaction mixtures during the synthesis of this compound. By separating the components of the mixture, GC-MS can identify the desired product, unreacted starting materials, and any byproducts, allowing for the optimization of reaction conditions. The mass spectrum of each separated component can then be used for its identification.

Advanced Chromatographic Techniques for Purification and Isomer Separation

Chromatography is an essential technique for the purification of synthetic products. For this compound, column chromatography is a common method for purification. uio.noscispace.com Silica (B1680970) gel is often used as the stationary phase, and a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) can be employed to separate the desired product from impurities. scispace.com

In cases where isomeric impurities might be present, more advanced chromatographic techniques may be necessary. The separation of isomers can be challenging due to their similar physical properties. aiche.org Techniques like preparative high-performance liquid chromatography (HPLC), sometimes using specialized chiral columns for enantiomeric separation, can provide the high resolution needed for isomer separation. scas.co.jpmdpi.com

Preparative and Analytical Column Chromatography Methodologies

Column chromatography is a cornerstone technique for the purification and analysis of this compound. The distinction between preparative and analytical column chromatography lies primarily in their objectives and scale. researchgate.net

Analytical Column Chromatography is typically performed on a small scale to assess the purity of a sample or to determine the optimal conditions for a larger-scale separation. researchgate.net For this compound, this might involve using a standard silica gel column to develop a solvent system that effectively separates the desired product from any starting materials, byproducts, or impurities. Thin-layer chromatography (TLC) is often used as a preliminary analytical tool to monitor the progress of a reaction and to quickly identify a suitable eluent for column chromatography. scielo.org.co

Preparative Column Chromatography , on the other hand, is employed to purify larger quantities of a substance, such as this compound, for subsequent use in research or synthesis. researchgate.netwarwick.ac.uk The principles are the same as in analytical chromatography, but the column dimensions and the amount of stationary phase are significantly larger to accommodate the increased sample load. researchgate.net For instance, after the synthesis of this compound, the crude product can be purified by flash chromatography on silica gel. scielo.br A common mobile phase for such a separation could be a mixture of hexane and diethyl ether. scielo.br In one documented purification, this compound was successfully isolated using column chromatography on silica gel with a hexane and ethyl acetate mixture as the eluent. scribd.com

The choice of stationary and mobile phases is critical for achieving a successful separation. Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. The polarity of the eluent is carefully adjusted to ensure that the compound of interest moves down the column at an appropriate rate, allowing for its separation from other components in the mixture.

Table 1: Comparison of Analytical and Preparative Column Chromatography

| Feature | Analytical Column Chromatography | Preparative Column Chromatography |

| Objective | Qualitative and quantitative analysis, purity assessment | Isolation and purification of compounds |

| Scale | Microgram to milligram | Milligram to kilogram |

| Column Dimensions | Smaller diameter and length | Larger diameter and length |

| Particle Size | Typically smaller for higher resolution | Often larger to reduce backpressure |

| Sample Load | Low | High |

| Solvent Consumption | Low | High |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. moravek.com It is particularly valuable for determining the purity of compounds like this compound with a high degree of accuracy and precision. moravek.com

The core principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). moravek.com Each component in the sample interacts slightly differently with the stationary phase, causing them to flow out of the column at different times (retention times). A detector then measures the amount of each component as it elutes.

For purity profiling of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. sielc.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com This setup is well-suited for analyzing moderately polar organic molecules.

A typical HPLC analysis for purity would involve:

Method Development: An appropriate column and mobile phase are selected to achieve good separation of this compound from any potential impurities. Gradient elution, where the composition of the mobile phase is changed over time, may be used to optimize the separation. lcms.cz

Sample Analysis: A precisely measured amount of the this compound sample is dissolved in a suitable solvent and injected into the HPLC system.

Data Interpretation: The resulting chromatogram shows peaks corresponding to each component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

The use of a UV detector is common in HPLC systems, as many organic compounds, including esters, absorb ultraviolet light. epa.govresearchgate.net The choice of detection wavelength is optimized to maximize the signal for the compound of interest.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at a specific wavelength (e.g., 205 nm) researchgate.net |

| Column Temperature | Controlled, e.g., 40 °C researchgate.net |

| Injection Volume | 10-20 µL |

Spectroscopic Techniques for Investigating Reaction Progress and Mechanism

Spectroscopic techniques that allow for real-time monitoring of chemical reactions are invaluable for understanding reaction kinetics and mechanisms. mt.comsemanticscholar.org In-situ infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are particularly powerful tools for this purpose. numberanalytics.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy , often referred to as ReactIR, enables the continuous monitoring of a reaction mixture without the need for sampling. mt.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, providing real-time infrared spectra of the reacting species. mt.com

For the synthesis of this compound, in-situ FTIR could be used to:

Track Reactant Consumption: Monitor the disappearance of the characteristic vibrational bands of the starting materials.

Monitor Product Formation: Observe the appearance and growth of the ester carbonyl peak (around 1740 cm⁻¹) of this compound.

Identify Intermediates: Detect the presence of any transient species that may form during the reaction, offering insights into the reaction pathway. mt.com

By plotting the concentration of reactants, products, and intermediates as a function of time, detailed kinetic information can be obtained, helping to elucidate the reaction mechanism. mt.com

UV-Visible (UV-Vis) Spectroscopy can also be used for reaction monitoring, particularly if the reactants, products, or intermediates have distinct electronic transitions in the UV-Vis range. numberanalytics.com For instance, if a colored intermediate were formed during the synthesis of this compound, its appearance and disappearance could be tracked by monitoring the absorbance at a specific wavelength. While less structurally informative than IR spectroscopy, UV-Vis can be a simple and effective method for following the progress of certain reactions. numberanalytics.com

The combination of these in-situ spectroscopic techniques provides a dynamic picture of the chemical transformation, offering a much deeper understanding than can be achieved by analyzing only the final product. youtube.com This information is crucial for optimizing reaction conditions and verifying proposed mechanistic pathways. mt.comsemanticscholar.org

Computational and Theoretical Investigations of Methyl 7 Iodoheptanoate Reactivity

Quantum Chemical Calculations (e.g., DFT) on Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. These methods are used to model the geometry and energy of reactants, products, intermediates, and the transition states that connect them. By calculating the potential energy surface, researchers can map out the most likely pathway a reaction will follow.

In the context of methyl 7-iodoheptanoate, DFT calculations can be applied to its various reactions, such as nucleophilic substitution at the carbon atom bearing the iodine. For instance, in a reaction with a nucleophile (Nu⁻), DFT can be used to model the transition state where the C-I bond is partially broken and the C-Nu bond is partially formed. The activation energy for this process can be calculated, providing insight into the reaction kinetics. u-tokyo.ac.jpmit.edu Computational modeling using DFT can effectively identify transition states and has been used to study reactions involving similar iodo-compounds.

A theoretical study on the alkaline hydrolysis of other esters, for example, has successfully used ab initio molecular orbital calculations to investigate the mechanism, including the formation of a tetrahedral intermediate and the subsequent transition state for its decomposition. researchgate.net The activation energies calculated through these methods are often consistent with experimental observations that a reaction proceeds at room temperature. u-tokyo.ac.jp

Table 1: Illustrative Data from a Hypothetical DFT Calculation on a Nucleophilic Substitution Reaction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants (this compound + Nu⁻) | B3LYP/6-31G(d) | 0.0 | C-I bond length: ~2.14 Å |

| Transition State | B3LYP/6-31G(d) | +15.8 | C-I: ~2.50 Å; C-Nu: ~2.45 Å |

| Products (Methyl 7-Nu-heptanoate + I⁻) | B3LYP/6-31G(d) | -25.2 | C-Nu bond length: ~1.95 Å |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would depend on the specific nucleophile and calculation level.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Preferences

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. iupac.org This technique is particularly valuable for understanding how solvent molecules influence a reaction and for exploring the conformational landscape of flexible molecules like this compound. iupac.orgnih.gov

Solvent Effects: The solvent can significantly impact reaction rates and equilibria. MD simulations can model the explicit interactions between the solute (this compound) and surrounding solvent molecules. ethz.chpitt.edu For example, simulations can show how polar solvent molecules arrange themselves around the ester and iodo functional groups, stabilizing transition states and influencing the reaction pathway. This approach has been successfully used to study solvent effects on crystal morphology and the properties of nanoparticles in solution. mdpi.comkobv.denih.gov

Conformational Preferences: The long alkyl chain of this compound can adopt numerous conformations. MD simulations can explore these different spatial arrangements to identify the most energetically favorable ones in a given solvent. nih.govbiorxiv.org By simulating the molecule's movement, researchers can determine the relative populations of different conformers and the energy barriers for converting between them, which is crucial for understanding its reactivity and interactions. copernicus.orgmdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system based on atomic positions. biorxiv.org |

| Solvent Model | TIP3P, SPC/E (for water) | Represents explicit solvent molecules in the simulation box. pitt.edu |

| Simulation Time | 100 nanoseconds | Duration of the simulation to ensure adequate sampling of molecular motions. |

| Temperature | 298 K (25 °C) | Controlled via a thermostat to mimic experimental conditions. biorxiv.org |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities or chemical properties. ej-chem.org For this compound, QSAR studies would involve creating a library of derivatives and correlating their structural or physicochemical properties with a measured activity.

A hypothetical QSAR study on derivatives of this compound could be designed to predict their efficacy as, for example, antimicrobial agents. This would involve synthesizing a series of derivatives where different parts of the molecule are modified. For each derivative, a set of "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity. dergipark.org.trnih.gov A mathematical model is then built to relate these descriptors to the observed biological activity. ej-chem.orgnih.gov

Table 3: Example Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Geometric | Molecular Surface Area (MSA) | Three-dimensional size and shape. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. dergipark.org.tr |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the compound. |

The resulting QSAR model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. mdpi.com

Prediction of Novel Reaction Pathways and Catalytic Systems

Computational chemistry is increasingly used not just to analyze known reactions but also to predict entirely new ones. rsc.org By combining quantum chemical calculations with automated reaction path searching algorithms, it is possible to explore a vast chemical reaction space and identify plausible, low-energy pathways that might not be intuitively obvious. escholarship.orgrsc.org These methods can reveal unexpected intermediates and products, offering new avenues for synthetic chemistry. mit.edufrontiersin.orgnih.gov

For this compound, these predictive tools could be used to discover novel transformations beyond standard nucleophilic substitutions. For example, algorithms could explore pathways involving radical intermediates or rearrangements under specific catalytic conditions.

Furthermore, computational methods are pivotal in the de novo design of catalysts. rsc.orgnih.gov By understanding the transition state of a desired reaction for this compound, a computer program can design an enzyme active site or a synthetic catalyst with precisely positioned functional groups to stabilize that transition state, thereby accelerating the reaction. nih.gov This approach has been successfully applied to design enzymes for reactions that have no natural counterparts, such as the Diels-Alder reaction. nih.gov Machine learning is also emerging as a powerful tool to accelerate the discovery of new catalysts by learning from existing reaction data. rsc.org

Future Directions and Emerging Research Paradigms

Development of Chemo- and Enantioselective Transformations Using Methyl 7-Iodoheptanoate

The primary application of this compound has been as an alkylating agent. A notable example is in the synthesis of Prostaglandin (B15479496) B1 methyl ester, where it is used for the regioselective alkylation of a cyclopentenone phosphonate (B1237965) intermediate. scispace.comcolab.ws In this synthesis, the chemoselectivity is demonstrated by the specific reaction at the C(2) position of the cyclopentenone ring. scispace.comthieme-connect.de The ultimate enantioselectivity of the final prostaglandin product is achieved in a subsequent Horner-Wittig reaction with a chiral aldehyde, rather than a direct asymmetric transformation of the iodoheptanoate chain itself. scispace.com

Future research is anticipated to focus on developing catalytic asymmetric methods that directly engage the carbon-iodine bond of this compound. The development of transition-metal-catalyzed cross-coupling reactions or organocatalytic nucleophilic substitution reactions could enable the direct introduction of chirality at the C-7 position or other parts of the molecule. For instance, enantioselective N-H insertion reactions, which have been successfully developed for other systems, could be adapted for related synthons, providing a pathway to valuable chiral α-amino acid derivatives. rsc.org The pursuit of such transformations would elevate this compound from a simple linker to a proactive partner in asymmetric synthesis.

A summary of representative transformations involving this compound is presented below:

| Reaction Type | Reactant | Product | Key Feature | Reference |

| Regioselective Alkylation | 3-(Dimethoxyphosphorylmethyl)cyclopent-2-enone | Precursor to Prostaglandin B1 methyl ester | C(2) alkylation of a cyclopentenone | scispace.com |

| Alkylation | Rhenium Phosphide Complex | PGE1 derivative | Low-yield synthesis | nsf.gov |

Integration of Microfluidic and Flow Chemistry Platforms for Continuous Synthesis

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. beilstein-journals.org While specific studies detailing the use of this compound in flow systems are not yet prevalent, the types of reactions it participates in are well-suited for this technology. For example, the generation of organometallic intermediates for subsequent alkylation, a common strategy in prostaglandin synthesis, can be performed with high precision and safety in flow reactors, often mitigating the need for cryogenic conditions. beilstein-journals.org

Future integration of this compound into multistep flow syntheses could streamline the production of complex pharmaceutical intermediates. koreascience.kr An automated system could perform an initial alkylation using this compound, followed by in-line purification and subsequent reaction steps, such as ester hydrolysis or functional group transformation, without isolating intermediates. This approach, successfully applied to the synthesis of molecules like (S)-rolipram, reduces waste, improves efficiency, and allows for rapid library synthesis for drug discovery programs. beilstein-journals.org The development of such integrated flow platforms represents a significant step towards the sustainable and on-demand manufacturing of high-value chemicals derived from this versatile building block.

Exploration of Organocatalytic and Biocatalytic Approaches in Functionalization

The fields of organocatalysis and biocatalysis offer powerful tools for highly selective and sustainable chemical synthesis. Enantiopure α-haloesters are recognized as valuable chiral synthons, and biocatalysis provides a direct route to such compounds. researchgate.net Enzymes such as lipases can perform kinetic resolution of racemic esters through stereoselective hydrolysis, while ketoreductases are used for the asymmetric reduction of ketones to chiral alcohols. mdpi.commdpi.com

For this compound, these approaches hold considerable promise. A lipase (B570770) could potentially resolve a racemic precursor to this compound, or a dehalogenase could be engineered to asymmetrically replace the iodide with a hydroxyl group, yielding a valuable chiral intermediate. Furthermore, biocatalysts are increasingly used to create complex, N-functionalized amino acids through reductive amination. nih.gov One could envision a multi-enzyme cascade where this compound is first converted and then incorporated into a chiral amine, all within a single pot. nih.gov

Organocatalysis, particularly with chiral diol-based catalysts, has proven effective in asymmetric allylboration and related reactions, creating chiral homoallylic alcohols with high enantioselectivity. mdpi.com Future research could explore the development of organocatalysts that activate this compound for asymmetric nucleophilic substitution, providing a metal-free alternative to traditional cross-coupling reactions and expanding its utility in stereocontrolled synthesis.

Novel Applications in Materials Science, Chemical Biology, or Probe Development

The bifunctional nature of this compound makes it an intriguing candidate for applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

In Materials Science , the terminal iodide can be leveraged in controlled radical polymerization techniques. For instance, Iodine Transfer Polymerization (ITP) utilizes alkyl iodides as chain-transfer agents to regulate the growth of polymer chains. beilstein-journals.org The ester group of this compound could be converted to a polymerizable unit (e.g., a methacrylate), allowing it to act as a monomer with a built-in chain-transfer agent for creating block copolymers or other complex architectures. High molecular weight polymers like poly(methyl methacrylate) (PMMA) have wide-ranging applications, and new synthetic methods for functionalized polymers are always in demand. mdpi.comappleacademicpress.com

In Chemical Biology , small-molecule chemical probes are essential tools for studying protein function and validating drug targets. researchgate.netpromega.com.au A high-quality probe must be potent and selective. promega.com.au The structure of this compound provides a scaffold that can be elaborated into such probes. The alkyl iodide serves as a reactive group for covalent modification of target proteins, while the ester provides a handle for attaching reporter tags (like fluorophores or biotin) or other functionalities to modulate solubility and cell permeability. Starting from this synthon, researchers could design and synthesize libraries of candidate probes to investigate specific biological pathways or identify new therapeutic targets. thesgc.orgnih.gov

Data-Driven and AI-Assisted Retrosynthesis Strategies Incorporating this compound as a Key Synthon

Q & A

Q. How should researchers address reproducibility challenges when documenting this compound-based protocols?

- Methodological Answer : Follow Beilstein Journal guidelines: report catalyst lot numbers, solvent purification methods (e.g., distillation over CaH₂), and raw spectral data in Supplementary Information. Use IUPAC nomenclature and provide error margins for yields (±2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.